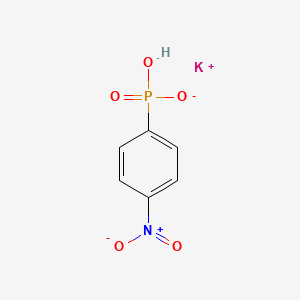

Potassium hydrogen (4-nitrophenyl)phosphonate

Description

Properties

IUPAC Name |

potassium;hydroxy-(4-nitrophenyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO5P.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMUUMXNNVOFAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])P(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hydrogen (4-nitrophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenylphosphonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen (4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phosphonates with various functional groups.

Scientific Research Applications

Biochemical Applications

Enzyme Substrates and Inhibitors

Potassium hydrogen (4-nitrophenyl) phosphonate serves as a substrate for various enzymes, particularly phosphatases. For instance, studies have shown that protein phosphatase-1 can hydrolyze 4-nitrophenyl methylphosphonate, indicating the compound's utility in enzyme kinetics studies . The hydrolysis reaction provides insights into enzyme mechanisms and substrate specificity.

Analytical Chemistry

In analytical chemistry, potassium hydrogen (4-nitrophenyl) phosphonate is utilized as a standard for spectrophotometric assays. The release of 4-nitrophenolate during hydrolysis can be monitored at 410 nm, allowing for quantitative analysis of enzyme activity . This method is crucial for studying enzyme kinetics and the effects of various inhibitors.

Case Study: Enzyme Kinetics

A study examining the hydrolysis of 4-nitrophenyl methylphosphonate by alkaline phosphatase demonstrated that the compound can mimic natural substrates, providing a platform for understanding enzyme-substrate interactions in detail . The kinetic parameters obtained from such studies are valuable for designing inhibitors or activators in therapeutic contexts.

Agricultural Applications

Fertilizers

Potassium hydrogen (4-nitrophenyl) phosphonate has been explored as a fertilizer component due to its phosphorus content. Research indicates that the application of potassium hydrogen phosphonate can enhance plant growth and nutrient uptake efficiency. Specifically, experiments with rice varieties showed significant increases in dry matter accumulation and nutrient concentration when treated with potassium hydrogen phosphonate compared to control groups .

| Treatment | Dry Matter Above Ground (g) | Dry Matter Roots (g) | Phosphorus Concentration (%) | Potassium Concentration (%) |

|---|---|---|---|---|

| Control | 50 | 20 | 0.15 | 0.25 |

| HPHK | 80 | 50 | 0.25 | 0.40 |

Case Study: Rice Growth Enhancement

In a controlled experiment, rice plants treated with potassium hydrogen phosphonate exhibited up to a 16-fold increase in above-ground biomass compared to untreated plants. This finding underscores its potential as an effective agricultural additive to improve crop yields .

Materials Science Applications

Synthesis of Functional Materials

Potassium hydrogen (4-nitrophenyl) phosphonate is also employed in the synthesis of functional materials, particularly in creating phosphonate-based polymers and nanocomposites. These materials exhibit unique properties suitable for applications in catalysis and drug delivery systems.

Catalytic Activity

Recent investigations into nanocomposites containing potassium hydrogen (4-nitrophenyl) phosphonate have revealed high catalytic activity for synthesizing various organic compounds under mild conditions . The ability to facilitate reactions with high yields makes it an attractive candidate for green chemistry applications.

Mechanism of Action

The mechanism of action of potassium hydrogen (4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, affecting the overall biological activity of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparison

- 4-Nitrophenyl vs. Phenyl Derivatives: The 4-nitrophenyl substituent significantly alters electronic properties compared to unsubstituted phenyl phosphonates. The nitro group increases electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, 4-nitrophenyl phosphonate esters are hydrolyzed faster by 5'-nucleotide phosphodiesterase than non-nitro analogs due to improved substrate-enzyme interactions .

- Counterion Effects: Potassium salts, like potassium hydrogen (4-nitrophenyl)phosphonate, exhibit higher solubility in polar solvents compared to ammonium or alkylammonium salts (e.g., monocyclohexylammonium hydrogen phosphonate). This property is critical in biological assays requiring aqueous compatibility .

Table 1: Structural and Electronic Properties of Selected Phosphonates

| Compound | Substituent | Counterion | Solubility in Water | Key Interactions |

|---|---|---|---|---|

| This compound | 4-NO₂-C₆H₄ | K⁺ | High | H-bonding, metal coordination |

| Ethyl hydrogen (4-methoxyphenyl)phosphonate | 4-OCH₃-C₆H₄ | H⁺/Et | Moderate | Weak H-bonding |

| Monocyclohexylammonium hydrogen phosphonate | C₆H₁₁NH₃⁺ | NH₃⁺ | Low | Ionic stacking in crystals |

| (4-Bromophenyl)phosphonic acid | 4-Br-C₆H₄ | H⁺ | Low | Halogen bonding |

Hydrolysis Reactivity and Enzyme Interactions

Phosphonate esters with 4-nitrophenyl groups exhibit distinct hydrolysis behavior:

- Enzymatic Hydrolysis : 5'-Nucleotide phosphodiesterase hydrolyzes 4-nitrophenyl phosphonate esters at rates exceeding those of nucleotide esters (e.g., 5'-ATP). This is attributed to the nitro group stabilizing transition states during catalysis .

- Non-Enzymatic Hydrolysis: In acidic or alkaline conditions, 4-nitrophenyl phosphonates show slower hydrolysis than phosphate esters (e.g., 4-nitrophenyl phosphate), reflecting the greater stability of the P–C bond compared to P–O .

Table 3: Hydrolysis Rates of Phosphonate Esters

| Substrate | Enzyme/Reaction System | Rate (μmol/min/mg) |

|---|---|---|

| 4-Nitrophenyl phosphonate ester | 5'-Nucleotide phosphodiesterase | 12.4 |

| Bis(4-nitrophenyl) phosphate | Same enzyme | 3.8 |

| Ethyl hydrogen phenylphosphonate | Alkaline hydrolysis | 1.2 |

Data from

Biological Activity

Potassium hydrogen (4-nitrophenyl) phosphonate is an organophosphorus compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

Potassium hydrogen (4-nitrophenyl) phosphonate is characterized by the presence of a nitrophenyl group attached to a phosphonate moiety. Its structure facilitates interactions with biological macromolecules, particularly enzymes involved in phosphate metabolism.

Enzymatic Interactions

Research indicates that potassium hydrogen (4-nitrophenyl) phosphonate can act as a substrate for various phosphatases. For example, studies have shown that it can be hydrolyzed by protein phosphatase-1 (PP1), demonstrating significant catalytic efficiency. The reaction exhibits a bell-shaped pH-rate profile, suggesting that both acidic and basic conditions can influence enzymatic activity .

Table 1: Enzymatic Activity of Potassium Hydrogen (4-Nitrophenyl) Phosphonate

| Enzyme | Activity Level | pH Range |

|---|---|---|

| Protein Phosphatase-1 | High | 6-8 |

| Alkaline Phosphatase | Moderate | 8-10 |

Toxicological Studies

Potassium hydrogen (4-nitrophenyl) phosphonate has been studied for its neurotoxic effects on mammals. As a phosphate ester, it exhibits resistance to hydrolysis, contributing to its persistence in the environment and potential toxicity . In vivo studies have indicated that exposure to high concentrations can lead to neurotoxic symptoms, necessitating further investigation into its safety profile.

Agricultural Applications

A case study involving the degradation of bis-4-nitrophenyl phosphate (BNPP), a related compound, demonstrated the use of zero-valent iron nanoparticles for effective hydrolysis. This method showcased the potential for using such compounds in agrochemical formulations while mitigating their environmental impact .

Antibacterial Properties

Another study highlighted the antibacterial activity of phosphonates against Mycobacterium tuberculosis. The compound's ability to inhibit cell wall synthesis was linked to its interaction with specific enzyme targets, indicating its potential as an antibacterial agent .

The biological activity of potassium hydrogen (4-nitrophenyl) phosphonate can be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit various phosphatases, impacting cellular signaling pathways.

- Substrate Mimicry : Its structural similarity to natural substrates allows it to compete with them in enzymatic reactions.

- Toxicity Mechanisms : The persistence of this compound in biological systems may lead to cumulative toxic effects over time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium Hydrogen (4-Nitrophenyl)Phosphonate, and how can reaction efficiency be optimized?

- Methodology : A green chemistry approach using catalysts like meglumine sulfate (Scheme 3 in ) can facilitate room-temperature synthesis of α-aminophosphonates, which may be adapted for this compound. Reaction parameters (e.g., solvent polarity, catalyst loading) should be optimized via Design of Experiments (DoE) to enhance yield and purity. Monitoring via thin-layer chromatography (TLC) or HPLC is advised .

- Key Considerations : Avoid harsh conditions to prevent nitro-group reduction or phosphonate ester hydrolysis.

Q. What analytical methods are validated for quantifying this compound in enzymatic assays?

- Methodology : UV-Vis spectrophotometry at 405 nm is standard for detecting 4-nitrophenol (hydrolysis product) in phosphatase assays (). Cross-validate with LC-MS (ESI-negative mode) for specificity, especially in complex matrices. Calibration curves should use freshly prepared standards to account for photodegradation .

- Data Validation : Compare results with orthogonal methods like ion chromatography (e.g., Hach TNT 843 vs. Standard Method 4500-PE in ).

Q. How should stability and storage conditions be optimized to prevent degradation?

- Guidelines : Store at 2–8°C in amber vials to minimize photodegradation (). Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., free 4-nitrophenol) should be quantified using peak area normalization .

Advanced Research Questions

Q. What structural insights can be gained from crystallographic studies of this compound?

- Techniques : Single-crystal X-ray diffraction ( ) reveals hydrogen-bonding networks (O–H···O and N–H···O) between phosphonate anions and cations. Pair this with FTIR (stretching modes: P=O at ~1250 cm⁻¹, nitro groups at ~1520 cm⁻¹) and ³¹P NMR (δ ~20–25 ppm for phosphonate) for comprehensive characterization .

Q. How can contradictory efficacy data in agricultural applications be resolved?

- Case Study : reports variable antifungal efficacy of potassium phosphonate in avocado orchards. Design controlled trials to isolate variables (e.g., soil pH, application timing). Use LC-MS/MS (QuPPe method in ) to measure phosphonate residues in plant tissues and correlate with efficacy .

- Statistical Approach : Apply ANOVA to assess formulation (foliar vs. trunk injection) and environmental factors (humidity, temperature).

Q. What strategies improve derivatization of this compound for drug development?

- Synthetic Pathways : demonstrates replacing hydroxyl groups with phosphate moieties to enhance bioactivity. For example, react 4-nitrophenyl(diethoxyphosphoryl)formate with amines, followed by ester hydrolysis. Optimize protecting groups (e.g., benzyl) to prevent side reactions .

- Bioactivity Screening : Use in vitro assays (DPPH, NO scavenging) to evaluate antioxidant potential, as shown for structurally similar phosphonates in .

Q. How do phosphonate formulations affect non-target organisms in agricultural systems?

- Ecotoxicity Studies : Track cyanobacterial suppression ( ) via chlorophyll-a quantification in turfgrass trials. Compare potassium phosphite vs. phosphate formulations at equivalent P rates (0.06–0.32 lb/1000 ft²). Use confocal microscopy to assess cellular damage in non-target microbes .

Methodological Best Practices

- Cross-Disciplinary Validation : Combine spectroscopic (NMR, IR), chromatographic (HPLC, LC-MS), and crystallographic data to resolve structural ambiguities.

- Controlled Experiment Design : Include negative controls (e.g., phosphate analogs) in biological assays to distinguish phosphonate-specific effects.

- Data Transparency : Adhere to EFSA guidelines (–11) for reporting chemical identity, purity, and toxicological endpoints in regulatory submissions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.